molecular formula C9H8N2O2 B12862471 1-(7-Aminobenzo[d]oxazol-2-yl)ethanone

1-(7-Aminobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12862471
M. Wt: 176.17 g/mol
InChI Key: UVDDUAFUFVWKQE-UHFFFAOYSA-N
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Description

1-(7-Aminobenzo[d]oxazol-2-yl)ethanone is a heterocyclic compound that features an oxazole ring fused with a benzene ring, and an amino group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Aminobenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized to form the oxazole ring . This reaction can be catalyzed by acids or bases and often requires heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(7-Aminobenzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(7-Aminobenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Aminobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone
  • 1-(Benzo[d]oxazol-2-yl)ethanone

Uniqueness

1-(7-Aminobenzo[d]oxazol-2-yl)ethanone is unique due to the position of the amino group, which can influence its reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with biological targets and its overall chemical behavior .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-(7-amino-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H8N2O2/c1-5(12)9-11-7-4-2-3-6(10)8(7)13-9/h2-4H,10H2,1H3

InChI Key

UVDDUAFUFVWKQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=CC=CC(=C2O1)N

Origin of Product

United States

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